molecular formula C23H22N2O3 B2567376 N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-naphthalen-2-yloxyacetamide CAS No. 898465-13-9

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-naphthalen-2-yloxyacetamide

Cat. No. B2567376
CAS RN: 898465-13-9
M. Wt: 374.44
InChI Key: IHJBWNDYUJTIBX-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds, such as melting point, boiling point, density, molecular formula, and molecular weight, can be found in chemical databases .

Scientific Research Applications

Antiproliferative Activities

Research has identified certain derivatives with significant antiproliferative activities against various human cancer cell lines, such as nasopharyngeal, lung carcinoma, hepatoma, renal carcinoma, and gastric cancer. Specifically, one study highlighted a compound with pronounced activity against nasopharyngeal carcinoma cells, showcasing its potential in cancer treatment without affecting peripheral blood mononuclear cells at certain concentrations (I‐Li Chen et al., 2013).

Chemosensor Applications

Another application involves the development of chemosensors based on naphthalene-quinoline conjugates. These compounds have been used to create highly selective sensors for metal ions, such as aluminum and cadmium, demonstrating the versatility of quinoline derivatives in environmental and biological monitoring (Ankita Roy et al., 2016), (Xiaoyan Zhou et al., 2012).

Luminescent Materials

Quinoline derivatives have also been explored for their luminescent properties, particularly in the development of lanthanide complexes that exhibit bright red fluorescence. These findings suggest potential applications in the fields of optical materials and molecular probes (Wei-Na Wu et al., 2006).

Antimicrobial Properties

Some quinoline derivatives have shown potent activity against Mycobacterium tuberculosis, including drug-susceptible and drug-resistant strains. This highlights the potential of these compounds in developing new antimicrobial agents (K. Pissinate et al., 2016).

Structural and Coordination Chemistry

The structural study and coordination chemistry of quinoline derivatives have been explored, showing their ability to form co-crystals and salts with various properties. This research underlines the compound's utility in developing new materials with specific structural and chemical characteristics (A. Karmakar et al., 2009).

Mechanism of Action

The mechanism of action of these compounds can vary widely, depending on their specific structure and the biological systems they interact with.

properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-naphthalen-2-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-16(26)25-12-4-7-18-8-10-20(14-22(18)25)24-23(27)15-28-21-11-9-17-5-2-3-6-19(17)13-21/h2-3,5-6,8-11,13-14H,4,7,12,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJBWNDYUJTIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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